molecular formula C5H13N B179496 Dimethylpropylamine CAS No. 926-63-6

Dimethylpropylamine

Cat. No.: B179496
CAS No.: 926-63-6
M. Wt: 87.16 g/mol
InChI Key: ZUHZZVMEUAUWHY-UHFFFAOYSA-N
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Description

Dimethylpropylamine, also known as N,N-Dimethyl-1-propanamine, is an organic compound with the molecular formula C5H13N. It is a colorless liquid with a characteristic ammonia-like odor. This compound is used in various industrial and chemical applications due to its reactivity and properties .

Scientific Research Applications

Dimethylpropylamine is widely used in scientific research due to its versatility. Some applications include:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Used in the production of coatings, plastics, and dyes .

Safety and Hazards

N,N-Dimethylpropylamine may cause toxic effects if inhaled or ingested/swallowed. Contact with the substance may cause severe burns to skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

Mechanism of Action

Target of Action

N,N-Dimethylpropylamine, also known as N,N-bis[3,3_-(dimethylamine)propyl]alkylamide dihydrochlorides, primarily targets fungal cells . It interacts with these cells, leading to strong fungicidal properties .

Mode of Action

The compound interacts with its targets through its amphiphilic properties . It contains a weak, hydrochloride cationic center that readily undergoes deprotonation, as well as a stable, strong quaternary ammonium group and alkyl chains capable of strong interactions with fungal cells . This interaction induces strong oxidative stress and increases cell membrane permeability without compromising its continuity .

Biochemical Pathways

It is known that the compound induces oxidative stress in fungal cells . This could potentially affect various biochemical pathways related to oxidative stress response and cell membrane integrity.

Pharmacokinetics

Given its chemical structure and properties, it is likely to have good bioavailability due to its amphiphilic nature

Result of Action

The result of N,N-Dimethylpropylamine’s action is the eradication of fungal cells . It achieves this by inducing oxidative stress and increasing cell membrane permeability, which ultimately leads to the death of the fungal cells .

Action Environment

The action of N,N-Dimethylpropylamine can be influenced by environmental factors. For instance, its use as a surface coating antiadhesive, fungicide, and antibiofilm agent in medicine or industry suggests that its efficacy and stability may be affected by factors such as temperature, pH, and presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylpropylamine can be synthesized through several methods. One common method involves the reaction of N-propanol with dimethylamine in the presence of a catalyst such as Cu-Zn/Al2O3. The process involves vaporizing N-propanol, mixing it with hydrogen and dimethylamine, preheating, and then introducing it into a fixed bed reactor for the substitution reaction. The reacted material is then condensed, cooled, and gas-liquid separated to recover this compound .

Industrial Production Methods

The continuous preparation method of this compound is advantageous for industrial production due to its high conversion rate, good selectivity, simple process flow, and low energy consumption. This method primarily uses N-propanol as a raw material and involves steps such as vaporization, preheating, and fixed bed reactor processing .

Chemical Reactions Analysis

Types of Reactions

Dimethylpropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Dimethylpropylamine can be compared with other similar compounds such as:

    N,N-Dimethylethylamine: Similar structure but with an ethyl group instead of a propyl group.

    N,N-Dimethylbutylamine: Similar structure but with a butyl group instead of a propyl group.

    N,N-Dimethylisopropylamine: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other tertiary amines. Its balance of steric hindrance and nucleophilicity makes it suitable for various applications in organic synthesis and industrial processes .

Properties

IUPAC Name

N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-5-6(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZZVMEUAUWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Record name DIMETHYL-N-PROPYLAMINE
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DSSTOX Substance ID

DTXSID8074813
Record name Dimethyl-N-propylamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl-n-propylamine appears as a colorless liquid. Less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid
Record name DIMETHYL-N-PROPYLAMINE
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Record name 1-Propanamine, N,N-dimethyl-
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CAS No.

926-63-6
Record name DIMETHYL-N-PROPYLAMINE
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Record name Dimethylpropylamine
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Record name N,N-Dimethylpropylamine
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Record name 1-Propanamine, N,N-dimethyl-
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Record name Dimethyl-N-propylamine
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Record name Dimethyl(propyl)amine
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Record name N,N-DIMETHYLPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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